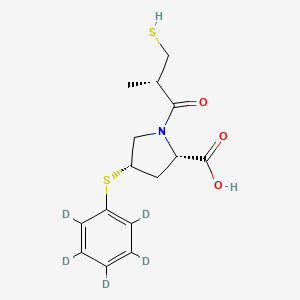
3-Chloro-2-hydroxypropyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-2-hydroxypropyl dodecanoate” is a chemical compound. It is related to “(3-Chloro-2-hydroxypropyl)trimethylammonium chloride”, which is a solution used in various applications .
Synthesis Analysis
A seeded polymerization method based on a new functional monomer, 3-chloro-2-hydroxypropyl methacrylate (HPMA-Cl), was proposed for the synthesis of a new type of monodisperse porous, hydrophilic microspheres with reactive character . Another study reported the synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate by Nitroxide-Mediated Polymerization (NMP), a versatile platform for functionalization .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the structure of a block copolymer based on 3-chloro-2-hydroxypropyl methacrylate was confirmed by FT-IR and 1H NMR .Chemical Reactions Analysis
The reactive character of the 3-chloro-2-hydroxypropyl group allows for chemical derivatization of these microspheres via simple and single-stage reactions . The side chain chlorine moieties can be functionalized by nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Application in Textile Dyeing
Scientific Field
Summary of Application
3-Chloro-2-hydroxypropyl trimethyl ammonium chloride is used to modify cotton fabric and viscose rayon fabric. This modification decreases the electrostatic repulsion with anionic dyes, enabling dyeing without the need for electrolytes .
Methods of Application
The cotton fabric and viscose rayon fabric are modified with 3-chloro-2-hydroxypropyl trimethyl ammonium chloride using a systematic optimization process . The acid dyes are applied instead of the common reactive dyes to dye the modified fabrics .
Results
The dye-uptake of the modified fabric dyed by optimized conditions achieves to about 92%, which is comparable to traditional cotton dyeing process . The modified viscose rayon fabric offers significant color yield values and improved fastness properties such as washing, light, perspiration, and rubbing .
Application in Synthesis of Monodisperse Porous, Hydrophilic Microspheres
Scientific Field
Summary of Application
3-Chloro-2-hydroxypropyl methacrylate (HPMA-Cl), a functional monomer, is used for the synthesis of a new type of monodisperse porous, hydrophilic microspheres with reactive character .
Methods of Application
A seeded polymerization method is used for the synthesis .
Results
The result is a new type of monodisperse porous, hydrophilic microspheres with reactive character .
Application in Synthesis of Block Copolymers
Summary of Application
3-Chloro-2-hydroxypropyl methacrylate (ClHPMA) is used in the synthesis of block copolymers . These copolymers have potential applications in various fields, including drug delivery, nanotechnology, and materials science .
Methods of Application
The synthesis involves nitroxide-mediated polymerization (NMP), where ClHPMA is copolymerized with styrene, 4-methoxymethylstyrene (MMS), and 9-(4-vinylbenzyl)-9H-carbazole (VBC) as controlling comonomers .
Results
The result is a new type of block copolymer with potential for functionalization . The structure and size of the nanoaggregates formed by these block copolymers were investigated with dynamic light scattering (DLS) and transmission electron microscopy (TEM), verifying an influence of the micellar preparation pathway and the block copolymer composition on the final morphology .
Eigenschaften
IUPAC Name |
(3-chloro-2-hydroxypropyl) dodecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,17H,2-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVZRWUXOBQZEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662055 |
Source


|
| Record name | 3-Chloro-2-hydroxypropyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxypropyl dodecanoate | |
CAS RN |
20542-96-5 |
Source


|
| Record name | 3-Chloro-2-hydroxypropyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

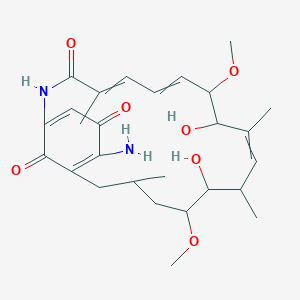


![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)
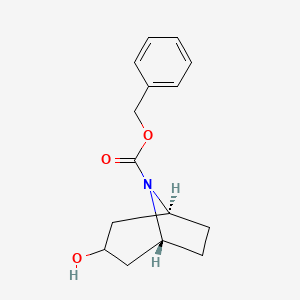

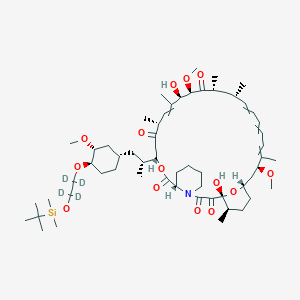

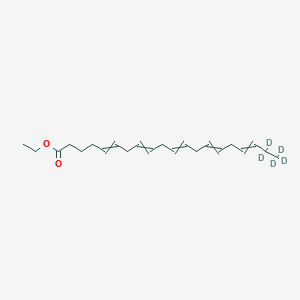
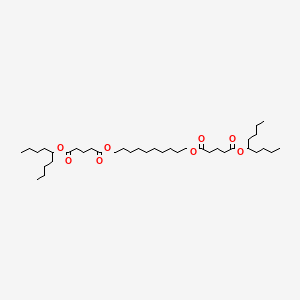
![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)
